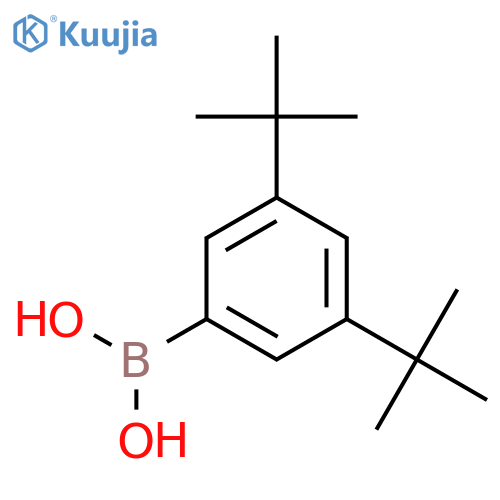Cas no 197223-39-5 ((3,5-Di-tert-butylphenyl)boronic acid)

197223-39-5 structure
商品名:(3,5-Di-tert-butylphenyl)boronic acid
CAS番号:197223-39-5
MF:C14H23BO2
メガワット:234.142224550247
MDL:MFCD97223395
CID:1024705
PubChem ID:11470330
(3,5-Di-tert-butylphenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (3,5-Di-tert-butylphenyl)boronic acid
- 3,5-DI-T-BUTYLPHENYLBORONIC ACID
- (3,5-ditert-butyl)phenylboronic acid
- 3,5-(tBu)2C6H3B(OH)2
- 3,5-bis(tert-butyl)phenylboronic acid
- [3,5-Di(tert-butyl)phenyl]boronic acid
- 3,5-Di-tert-butylbenzeneboronic acid
- 3,5-di-tert-butylphenylboronic acid
- Boronic acid, [3,5-bis(1,1-dimethylethyl)phenyl]-
- Boronic acid, B-[3,5-bis(1,1-dimethylethyl)phenyl]-
- AMBA00009
- RPCBIEHUQSGPNA-UHFFFAOYSA-N
- 3,5-Di-tert-butylphenylboranic acid
- AM80902
- AS-2
- 3,5-DI-T-Butylphenylboronic Acid;3,5-Di-tert-butylphenylboronic Acid
- DTXSID80466928
- SCHEMBL1679450
- AS-20050
- D5072
- 197223-39-5
- (3,5-ditert-butylphenyl)boronic Acid
- C14H23BO2
- Z1741979625
- SY022731
- (3 pound not5-Di-tert-butylphenyl)boronic acid
- Q27452730
- PD194979
- EN300-7358789
- (3,5-DI-TERT-BUTYLPHENYL)BORONICACID
- AKOS015893130
- CS-W000895
- A880054
- MFCD07780212
-
- MDL: MFCD97223395
- インチ: 1S/C14H23BO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9,16-17H,1-6H3
- InChIKey: RPCBIEHUQSGPNA-UHFFFAOYSA-N
- ほほえんだ: O([H])B(C1C([H])=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 234.17900
- どういたいしつりょう: 234.1791101g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- 密度みつど: 0.98±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 182 ºC (water )
- ようかいど: ほとんど溶けない(0.077 g/l)(25ºC)、
- PSA: 40.46000
- LogP: 1.96140
(3,5-Di-tert-butylphenyl)boronic acid セキュリティ情報
(3,5-Di-tert-butylphenyl)boronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
(3,5-Di-tert-butylphenyl)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM136846-10g |
(3,5-Di-tert-butylphenyl)boronic acid |
197223-39-5 | 98% | 10g |
$362 | 2022-06-12 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H32373-5g |
(3,5-Di-tert-butylphenyl)boronic acid |
197223-39-5 | 95% | 5g |
¥280 | 2023-09-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0175-5G |
(3,5-di-tert-butylphenyl)boronic acid |
197223-39-5 | 95% | 5g |
¥ 1,458.00 | 2023-03-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D845235-1g |
(3,5-Di-tert-butylphenyl)boronic acid |
197223-39-5 | 98% | 1g |
¥130.00 | 2022-01-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050735-10g |
(3,5-Di-tert-butylphenyl)boronic acid |
197223-39-5 | 98% | 10g |
¥414 | 2023-04-15 | |
| eNovation Chemicals LLC | D693075-100g |
3,5-Di-tert-butylphenylboronic Acid |
197223-39-5 | 95% | 100g |
$295 | 2024-07-20 | |
| Alichem | A019064828-5g |
(3,5-Di-tert-butylphenyl)boronic acid |
197223-39-5 | 98% | 5g |
$161.66 | 2023-09-02 | |
| Apollo Scientific | OR350137-10g |
(3,5-Di-tert-butylphenyl)boronic acid |
197223-39-5 | 97% | 10g |
£267.00 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D845235-5g |
(3,5-Di-tert-butylphenyl)boronic acid |
197223-39-5 | 98% | 5g |
¥520.00 | 2022-01-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY022731-100g |
6-Chloro-5-fluoroisatin |
197223-39-5 | ≥95% | 100g |
¥2127.0 | 2023-09-15 |
(3,5-Di-tert-butylphenyl)boronic acid 関連文献
-
Leo? Valenta,Michal Jurí?ek Chem. Commun. 2022 58 10896
-
Ayumi Ozawa,Ai Shimizu,Ryuhei Nishiyabu,Yuji Kubo Chem. Commun. 2015 51 118
-
Claus Hierlinger,Elzbieta Trzop,Lo?c Toupet,Jorge ávila,Maria-Grazia La-Placa,Henk J. Bolink,Véronique Guerchais,Eli Zysman-Colman J. Mater. Chem. C 2018 6 6385
-
Cyril Poriel,Jo?lle Rault-Berthelot Chem. Soc. Rev. 2023 52 6754
-
Koji Kubota,Tamae Seo,Hajime Ito Faraday Discuss. 2023 241 104
197223-39-5 ((3,5-Di-tert-butylphenyl)boronic acid) 関連製品
- 193905-93-0(3-t-Butyl-5-methylphenylboronic acid)
- 560132-24-3((3-(tert-butyl)phenyl)boronic acid)
- 90555-65-0(3-Ethylphenylboronic acid)
- 123324-71-0(4-Tert-Butylphenylboronic acid)
- 216019-28-2(m-Isopropylphenylboronic Acid)
- 16152-51-5((4-Isopropylphenyl)boronic Acid)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:197223-39-5)(3,5-Di-tert-butylphenyl)boronic acid

清らかである:99%/99%
はかる:100g/500g
価格 ($):243.0/1214.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:197223-39-5)(3,5-Di-tert-butylphenyl)boronic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ